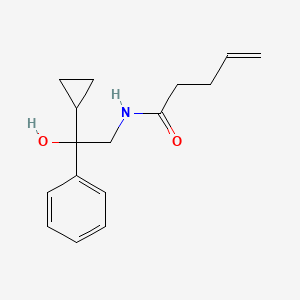

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide has been of interest in the chemical synthesis community for its potential applications in the formation of complex molecules. Studies have highlighted its role in facilitating the synthesis of stereotriads through oxymercuration of substituted cyclopropylcarbinols. Additionally, the functionalization of cyclopropanes has been demonstrated, employing methods like picolinamide auxiliary for efficient C-H arylation.Molecular Structure Analysis

In the realm of molecular structure analysis, studies have detailed the crystal structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. Such investigations provide deep insights into the structural dynamics and potential reactivity or binding properties of these compounds.Chemical Reactions Analysis

The compound has been implicated in research focusing on the direct synthesis of cyclopropanes from gem-dialkyl groups, leveraging double C-H activation. This method presents a streamlined approach to generating arylcyclopropanes, a structural motif common in bioactive molecules.Physical And Chemical Properties Analysis

The molecular formula of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide is C21H22F3NO2 . The average mass is 377.400 Da and the monoisotopic mass is 377.160278 Da .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Non-Cytotoxicity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide and related compounds have been studied for their antibacterial activity. A study by Cindrić et al. (2018) found that similar enaminones showed mild or no antibacterial activity while proving to be non-cytotoxic. This suggests potential for safe, though limited, antibacterial applications (Cindrić et al., 2018).

Synthesis and Antibacterial Activity of Enamine Complexes

Another research by Mahmud et al. (2010) involved the synthesis of enaminone complexes with metals like zinc and iron. They found that while the ligands were inactive against bacteria, the zinc complex showed significant antibacterial action, highlighting the potential of such complexes in bactericidal applications (Mahmud et al., 2010).

Use in Organic Synthesis

Enamides like this compound serve as versatile building blocks in organic synthesis. Courant et al. (2015) reviewed the development of enamide chemistry, emphasizing its utility in synthesizing biologically active molecules. This highlights its broad potential in synthetic chemistry (Courant, Dagousset, & Masson, 2015).

Potential in Drug Synthesis

A study by Masuno and Molinski (2001) demonstrated the use of enamides in synthesizing isotopically labeled arylethylamines, implying potential applications in drug development and research (Masuno & Molinski, 2001).

Implications in Medicinal Chemistry

Research by Siddiqui et al. (2014) synthesized enamide derivatives and evaluated them as anticonvulsants. They found certain candidates to show promising anticonvulsant activity, indicating a potential application in medicinal chemistry (Siddiqui et al., 2014).

Wirkmechanismus

CPP-115 has been shown to be a more potent GABA transaminase inhibitor than vigabatrin, making it a promising candidate for the treatment of various neurological disorders.

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-9-15(18)17-12-16(19,14-10-11-14)13-7-5-4-6-8-13/h2,4-8,14,19H,1,3,9-12H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSYWOOAAULKKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1CC1)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2358150.png)

![4-methyl-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2358156.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2358157.png)

![2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2358162.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2358163.png)

![3-[(2-Chloroacetyl)amino]phenyl acetate](/img/structure/B2358166.png)

![3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358167.png)